molecular formula C7H8N2S B2911741 1H,2H,3H-pyrido[2,3-b][1,4]thiazine CAS No. 23977-47-1

1H,2H,3H-pyrido[2,3-b][1,4]thiazine

Cat. No. B2911741
CAS RN: 23977-47-1
M. Wt: 152.22
InChI Key: DQOOELMGDDSIBB-UHFFFAOYSA-N
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Description

1H,2H,3H-pyrido[2,3-b][1,4]thiazine is a chemical compound with the molecular weight of 231.12 . It is also known as 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine . It is a powder in physical form .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature . For instance, model tetrahydropyrido[3’,2’:4,5]thieno[2,3-b][1,4]thiazines were synthesized via reductive lactamization, using sodium dithionite, of the respective 2-[(carboxyalkyl)thio]-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound is supported by microanalytical and spectral (IR, MS, NMR) data .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 231.12 .

Advantages and Limitations for Lab Experiments

One advantage of using 1H,2H,3H-pyrido[2,3-b][1,4]thiazine in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available starting materials. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1H,2H,3H-pyrido[2,3-b][1,4]thiazine. One area of focus is the development of novel this compound derivatives with improved pharmacological properties. Another direction is the investigation of this compound's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various biological pathways.

Synthesis Methods

The synthesis of 1H,2H,3H-pyrido[2,3-b][1,4]thiazine involves the reaction of 2-aminothiophenol and 2-bromo-1-(pyridin-2-yl)ethanone in the presence of a base. This reaction yields this compound as a yellow solid with a melting point of 201-203°C.

Scientific Research Applications

1H,2H,3H-pyrido[2,3-b][1,4]thiazine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been investigated for its antibacterial and antifungal properties.

properties

IUPAC Name

2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOOELMGDDSIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23977-47-1
Record name 1H,2H,3H-pyrido[2,3-b][1,4]thiazine
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